molecular formula C28H28ClN3OS B15006260 3-[(2-chlorobenzyl)sulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole

3-[(2-chlorobenzyl)sulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole

Cat. No.: B15006260
M. Wt: 490.1 g/mol
InChI Key: LRIGFVMVOUISOG-UHFFFAOYSA-N
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Description

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE: is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE can be achieved through multiple synthetic routes. Common methods include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity. The choice of method depends on the desired properties of the final product and the available resources.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions may yield various substituted triazoles.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique reactivity and stability.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug development, particularly as antifungal or anticancer agents.
  • Studied for its pharmacokinetic properties and bioavailability.

Industry:

  • Used in the development of new materials with specific properties.
  • Applied in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: What sets 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-CYCLOHEXYLPHENOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H28ClN3OS

Molecular Weight

490.1 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C28H28ClN3OS/c29-26-14-8-7-11-23(26)20-34-28-31-30-27(32(28)24-12-5-2-6-13-24)19-33-25-17-15-22(16-18-25)21-9-3-1-4-10-21/h2,5-8,11-18,21H,1,3-4,9-10,19-20H2

InChI Key

LRIGFVMVOUISOG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC5=CC=CC=C5Cl

Origin of Product

United States

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